![molecular formula C21H25NO2 B15124961 (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol CAS No. 113835-77-1](/img/structure/B15124961.png)
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olopatadine Methanol is a derivative of olopatadine, a selective histamine H1-receptor antagonist. Olopatadine is commonly used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. It works by inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes from human polymorphonuclear leukocytes and eosinophils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of olopatadine methanol involves several steps. One common method includes the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with methanol in the presence of thionyl chloride. This reaction is typically carried out at low temperatures (0°C) and then allowed to proceed at room temperature for 24 hours .
Industrial Production Methods
Industrial production of olopatadine methanol often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process may include steps such as solid-phase extraction and chromatographic separation to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Olopatadine methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of olopatadine, which can be further utilized in pharmaceutical formulations .
Applications De Recherche Scientifique
Olopatadine methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chromatographic analysis.
Biology: Studied for its effects on cellular processes and inflammatory pathways.
Medicine: Investigated for its potential in treating allergic conditions and other inflammatory diseases.
Industry: Utilized in the formulation of pharmaceutical products, especially in ophthalmic solutions.
Mécanisme D'action
Olopatadine methanol exerts its effects by selectively blocking histamine H1 receptors, thereby inhibiting the release of inflammatory mediators. It also stabilizes mast cells, preventing degranulation and subsequent release of histamine and other inflammatory substances . The molecular targets include histamine H1 receptors and various proteins involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketotifen: Another histamine H1-receptor antagonist with mast cell stabilizing properties.
Cromolyn: A mast cell stabilizer used in the treatment of allergic conditions.
Uniqueness
Olopatadine methanol is unique due to its dual mechanism of action, combining histamine H1-receptor antagonism with mast cell stabilization. This dual action makes it particularly effective in treating allergic conditions with minimal side effects compared to other similar compounds .
Propriétés
Numéro CAS |
113835-77-1 |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanol |
InChI |
InChI=1S/C21H25NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,14,23H,5,11-13,15H2,1-2H3/b19-8+ |
Clé InChI |
ZKOHNNRBHUBCOD-UFWORHAWSA-N |
SMILES isomérique |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CCO |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
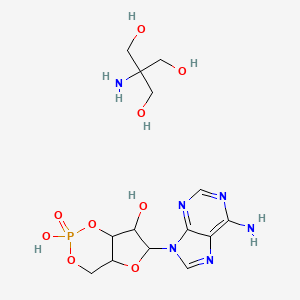
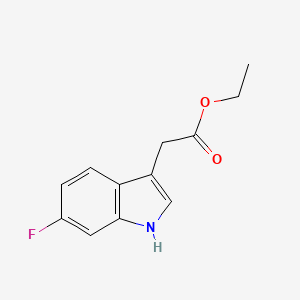
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
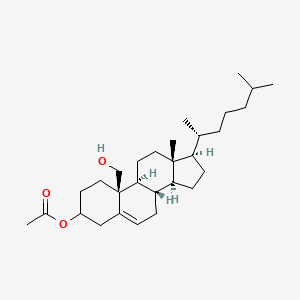
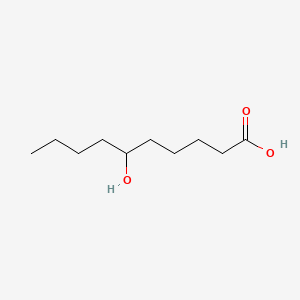
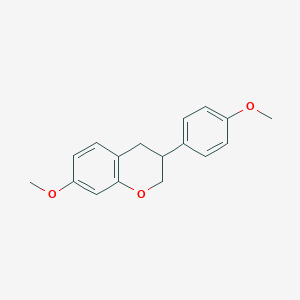
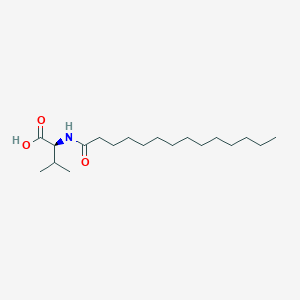
![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15124960.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
